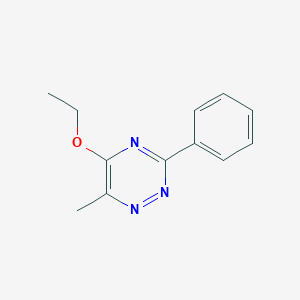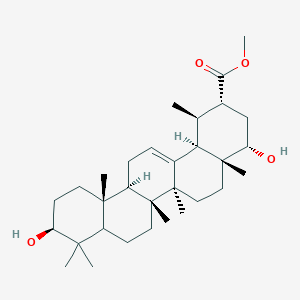
Ncaabca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ncaabca, also known as N-cyclohexyl-N-benzyl-2-aminoethanesulfonic acid, is a research chemical that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Ncaabca acts as a competitive antagonist at the GABA-A receptor, which results in a decrease in the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in anxiogenic and convulsant effects. Ncaabca also acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the excitatory effects of glutamate. This can lead to a decrease in learning and memory.
Biochemische Und Physiologische Effekte
Ncaabca has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ncaabca in lab experiments is its specificity for the GABA-A and NMDA receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation of Ncaabca is its potential for toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Ncaabca. One area of interest is its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of interest is its potential use in the treatment of addiction, as it has been shown to have an effect on dopamine release in the prefrontal cortex. Additionally, further research is needed to determine the optimal dosage and administration route for Ncaabca in order to minimize its potential for toxicity.
Conclusion:
In conclusion, Ncaabca is a research chemical that has gained attention in the scientific community for its potential applications in various fields. While it has been shown to have a number of biochemical and physiological effects, its potential for toxicity at high doses must be considered. Further research is needed to fully understand the mechanism of action of Ncaabca and its potential applications in various fields.
Synthesemethoden
Ncaabca can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This is then reacted with chlorosulfonic acid to yield N-benzylcyclohexylamine sulfonate, which is then hydrolyzed to form Ncaabca.
Wissenschaftliche Forschungsanwendungen
Ncaabca has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on the NMDA receptor, which is involved in learning and memory.
Eigenschaften
CAS-Nummer |
123408-73-1 |
|---|---|
Produktname |
Ncaabca |
Molekularformel |
C15H20Cl2N2O2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |
InChI-Schlüssel |
IGVYCTYXXKITAW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Kanonische SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Synonyme |
2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







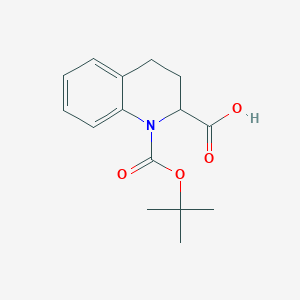

![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
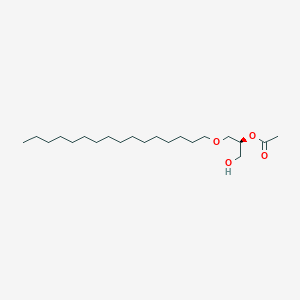
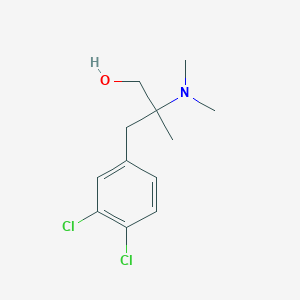
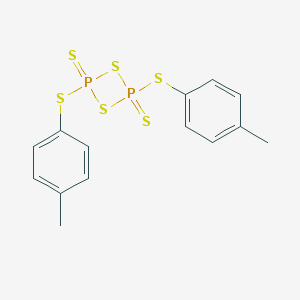
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

